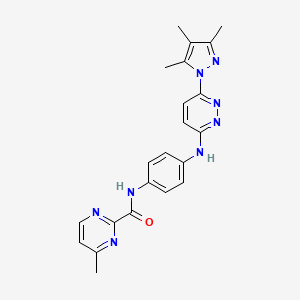
4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C22H22N8O and its molecular weight is 414.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide is a complex organic compound characterized by its intricate multi-ring structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H24N6O, with a molecular weight of approximately 412.5 g/mol. The structure includes a pyrimidine core substituted with a carboxamide group, a phenyl group linked to a pyridazine ring, and a pyrazole moiety. This unique arrangement suggests diverse interactions within biological systems, making it a compelling candidate for further research.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N6O |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 1019106-45-6 |
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, related pyrazole compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines:
- IC50 Values :
These findings suggest that the incorporation of the pyrazole moiety may enhance the anticancer efficacy of the compound.
Anti-inflammatory Activity
Compounds with similar structural features have also been investigated for their anti-inflammatory properties. Some studies have shown that certain pyrazole derivatives can inhibit key inflammatory pathways and reduce cytokine release, indicating potential therapeutic applications in inflammatory diseases .
Study on Pyrazole Derivatives
A comprehensive review evaluated various pyrazole derivatives' effects on cancer cell lines. Notably:
- Compound 19 exhibited an IC50 of 4.2 µM against A375 melanoma cells.
- Compounds with structural similarities to our target compound showed promising results in inhibiting cancer cell growth and inducing apoptosis .
In Vivo Studies
In vivo studies are necessary to further validate the compound's efficacy and safety profile. Preliminary results from related compounds indicate potential for significant therapeutic effects without excessive toxicity to normal cells .
Properties
IUPAC Name |
4-methyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8O/c1-13-11-12-23-21(24-13)22(31)26-18-7-5-17(6-8-18)25-19-9-10-20(28-27-19)30-16(4)14(2)15(3)29-30/h5-12H,1-4H3,(H,25,27)(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVWACRIJPTKBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














